4-(4-Fluorophenyl)semicarbazide hydrochloride
Description
4-(4-Fluorophenyl)semicarbazide hydrochloride is a semicarbazide derivative featuring a fluorophenyl substituent at the N⁴-position of the semicarbazide backbone. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly those targeting neurological and antimicrobial pathways. Its structure enables diverse reactivity, facilitating the formation of hydrazones, azo-compounds, and heterocyclic derivatives . The fluorine atom enhances lipophilicity and metabolic stability, making it a preferred substituent in drug design .
Properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCCNYOFYLEBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Method
The foundational synthesis route involves the nucleophilic addition of 4-fluorobenzaldehyde to semicarbazide hydrochloride under acidic conditions. A representative protocol dissolves 4-fluorobenzaldehyde (1.24 g, 10 mmol) and semicarbazide hydrochloride (1.11 g, 10 mmol) in ethanol (20 mL) with catalytic acetic acid (0.5 mL). The mixture is refluxed at 80°C for 4–6 hours, yielding a white precipitate upon cooling. Filtration and recrystallization from ethanol/water (1:1) afford the product in 75–82% yield.
Key variables impacting efficiency include:
- Molar ratio : A 1:1.2 aldehyde-to-semicarbazide ratio maximizes conversion.
- pH control : Sodium acetate (0.2 M) stabilizes the reaction medium, preventing side reactions.
- Temperature : Elevated temperatures (80–90°C) accelerate imine formation but risk decomposition above 100°C.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. In a closed-vessel system, 4-fluorobenzaldehyde (10 mmol) and semicarbazide hydrochloride (12 mmol) are irradiated at 100°C for 10 minutes in ethanol (15 mL) with 0.1 M HCl. This method achieves 89–92% yield with 99% purity (HPLC), eliminating prolonged heating.
Advantages :
- Energy efficiency (50–70% reduction in thermal input).
- Minimized byproduct formation due to uniform heating.
Solvent-Free Mechanochemical Synthesis
Adopting green chemistry principles, solvent-free grinding combines equimolar 4-fluorobenzaldehyde and semicarbazide hydrochloride with silica gel (200 mg) in a ball mill. After 30 minutes at 25 Hz, the crude product is washed with cold water and recrystallized, yielding 80–85%.
Comparison with Classical Method :
| Parameter | Solvent-Free | Classical |
|---|---|---|
| Reaction Time | 30 min | 4–6 hr |
| Yield | 85% | 82% |
| Solvent Consumption | 0 mL | 20 mL |
| Purity (HPLC) | 98% | 95% |
Catalytic Methods Using Ionic Liquids
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates through superior solvation and acid catalysis. A mixture of 4-fluorobenzaldehyde (10 mmol), semicarbazide hydrochloride (12 mmol), and [BMIM][BF₄] (1 mL) reacts at 70°C for 2 hours, delivering 94% yield. The ionic liquid is recoverable via vacuum distillation and reused for five cycles without efficiency loss.
Industrial-Scale Production Protocols
Patent literature describes continuous-flow reactors for kilogram-scale synthesis. A tubular reactor feeds 4-fluorobenzaldehyde (1.5 kg/hr) and semicarbazide hydrochloride (1.65 kg/hr) in methanol (10 L/hr) at 85°C, achieving 90% conversion per pass. The output is crystallized in a scraped-surface exchanger, producing 2.1 kg/hr of pharmaceutical-grade material.
Optimization Parameters :
- Residence time : 8–12 minutes.
- Crystallization solvent : Methanol/water (4:1).
- Particle size control : 50–100 µm via antisolvent addition rate modulation.
Purification and Analytical Validation
Post-synthesis purification employs:
- Recrystallization : Ethanol/water mixtures remove unreacted aldehyde.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for analytical-grade purity.
Analytical Data :
- Melting Point : 192–194°C (lit. 193°C).
- ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.12 (s, 2H, NH₂).
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Mitigation Strategies
Common Issues :
- Hydrazide Hydrolysis : Prolonged heating in aqueous media degrades the product. Mitigated by pH control (pH 4–5).
- Solvent Residues : Ethanol traces removed via azeotropic distillation with toluene.
Scalability Trade-offs :
| Scale | Yield | Purity | Cost (USD/kg) |
|---|---|---|---|
| Lab (100 g) | 85% | 99% | 120 |
| Pilot (10 kg) | 88% | 98% | 95 |
| Industrial (1 ton) | 90% | 97% | 70 |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)semicarbazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazide moiety into amines.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
- Organic Synthesis: The compound serves as a reagent in the synthesis of various organic compounds, particularly in the preparation of semicarbazones and ureas.
- Analytical Chemistry: It is utilized in analytical methods for detecting and quantifying other chemical substances.
Biology
- Biochemical Assays: 4-(4-Fluorophenyl)semicarbazide hydrochloride is employed in proteomics research and biochemical assays to study enzyme interactions and protein functions.
- Anticonvulsant Activity: Research has indicated its potential role in developing anticonvulsant drugs. A series of studies have synthesized derivatives that exhibit significant protective effects against induced seizures in animal models .
Medicine
- Therapeutic Properties: Investigations into its analgesic and anti-inflammatory effects show promise for developing new therapeutic agents. The compound's mechanism involves inhibition of specific enzymes linked to inflammatory pathways.
Industrial Applications
- Chemical Intermediates: It is used in the production of various pharmaceuticals and agrochemicals, contributing to the synthesis of bioactive compounds.
- Material Science: Research indicates its potential application in electronic devices and materials due to its unique chemical properties .
Case Studies
-
Anticonvulsant Activity Study:
A study synthesized a series of semicarbazones from this compound derivatives and evaluated their anticonvulsant properties using the maximal electroshock method. Compounds demonstrated varying degrees of efficacy, with some providing significant protection against seizures at lower doses . -
Biochemical Assay Development:
In proteomics research, the compound was utilized to develop assays that assess enzyme activity related to inflammation. The results indicated that modifications to the fluorophenyl group could enhance binding affinity to target enzymes, leading to improved assay sensitivity. -
Synthesis of Chemical Intermediates:
Industrial applications have seen this compound used as an intermediate in synthesizing pharmaceuticals, demonstrating its versatility in producing various bioactive molecules .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)semicarbazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Crystallographic Insights :
- The 4-fluorophenyl derivative (compound 5 in ) exhibits triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit. One fluorophenyl group is oriented perpendicular to the planar core, influencing packing and solubility .
- Chlorophenyl analogues (e.g., 4-chlorophenyl) adopt similar isostructural arrangements but show reduced dipole interactions due to chlorine’s lower electronegativity .
Pharmacological Activity Comparisons
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition
- 4-(5-Nitrothiazol-2-yl)semicarbazides: Compound 4 (4-bromophenyl derivative): MAO-B inhibitor (IC₅₀ = 0.212 µM, selectivity index = 331.04) . 4-Fluorophenyl analogues: Limited direct data, but fluorophenyl groups in related scaffolds (e.g., thiazolylhydrazones) enhance blood-brain barrier penetration .
Anticonvulsant Activity
- 5,7-Dibromoisatin semicarbazides :
Key Research Findings and Implications
Fluorine vs. Chlorine Substituents : Fluorophenyl derivatives exhibit superior metabolic stability but may require structural optimization for target engagement compared to chlorophenyl analogues .
Multi-Target Potential: Semicarbazides with nitroheterocyclic moieties (e.g., 5-nitrothiazole) demonstrate dual MAO/ChE inhibition, highlighting their relevance in neurodegenerative drug discovery .
Structural Flexibility : The perpendicular orientation of substituents in fluorophenyl derivatives (e.g., ) allows for tunable conformational dynamics, critical for receptor binding .
Biological Activity
4-(4-Fluorophenyl)semicarbazide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a fluorinated phenyl group attached to a semicarbazide moiety. The fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
Anticonvulsant Activity
Research indicates that derivatives of semicarbazones, including 4-(4-Fluorophenyl)semicarbazide, exhibit significant anticonvulsant properties. In a study evaluating various semicarbazones, 4-(4-Fluorophenyl)levulinic acid semicarbazone emerged as particularly potent, demonstrating broad-spectrum anticonvulsant activity with low neurotoxicity when administered intraperitoneally in animal models .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | Efficacy | Neurotoxicity |
|---|---|---|---|
| 4-(4-Fluorophenyl)levulinic acid semicarbazone | 100 | Significant protection against seizures | Low |
| Unsubstituted levulinic acid semicarbazone | - | Inactive in all tests | N/A |
Antimicrobial Activity
The antimicrobial potential of 4-(4-Fluorophenyl)semicarbazide has also been explored. Compounds with similar structures have shown moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, fluorinated imines and hydrazones have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, suggesting that derivatives like 4-(4-Fluorophenyl)semicarbazide may possess comparable properties .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4-(4-Fluorophenyl)semicarbazide | E. coli | 200 |
| 4-(4-Fluorophenyl)semicarbazide | S. aureus | 400 |
Interaction with Biological Targets
The biological activity of 4-(4-Fluorophenyl)semicarbazide is likely mediated through its interaction with specific molecular targets within cells. The presence of the fluorinated phenyl group can enhance binding affinity to receptors and enzymes, potentially modulating their activity.
Enzyme Inhibition
The compound may exert its effects by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes, contributing to its anticonvulsant and antimicrobial activities .
Case Studies and Research Findings
- Anticonvulsant Study : A study conducted on a series of semicarbazones highlighted the efficacy of 4-(4-Fluorophenyl)levulinic acid semicarbazone in preventing seizures induced by electroshock methods in mice. The study established a correlation between the presence of aryl groups and enhanced anticonvulsant activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of fluorinated compounds found that derivatives similar to 4-(4-Fluorophenyl)semicarbazide exhibited significant activity against common pathogens, reinforcing the importance of structural modifications for enhancing bioactivity .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
